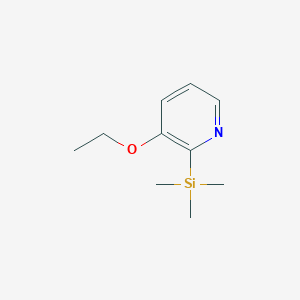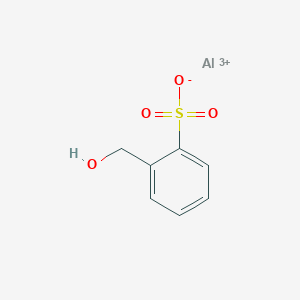![molecular formula C16H28O B13788403 2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL CAS No. 97890-10-3](/img/structure/B13788403.png)
2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4,6-Tetramethyltricyclo[64002,7]dodecan-3-OL is a complex organic compound with the molecular formula C16H28O It is characterized by its unique tricyclic structure, which includes multiple methyl groups and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by the introduction of methyl groups and the hydroxyl group. The reaction conditions often require the use of catalysts, specific temperatures, and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the tricyclic structure.
Substitution: Methyl groups or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and tricyclic structure play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical processes, leading to potential therapeutic effects or other biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL is unique due to its specific combination of a tricyclic structure and multiple methyl groups, along with a hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
97890-10-3 |
|---|---|
Formule moléculaire |
C16H28O |
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
2,2,4,8b-tetramethyl-1,3,4,4a,4b,5,6,7,8,8a-decahydrobiphenylen-1-ol |
InChI |
InChI=1S/C16H28O/c1-10-9-15(2,3)14(17)16(4)12-8-6-5-7-11(12)13(10)16/h10-14,17H,5-9H2,1-4H3 |
Clé InChI |
MXCYLKRANYTTLV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C2(C1C3C2CCCC3)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


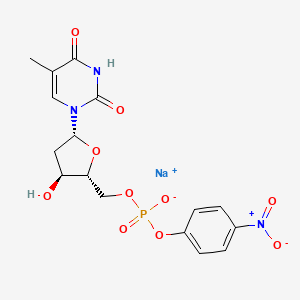
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)

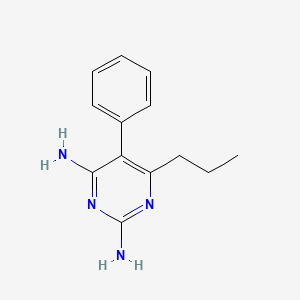
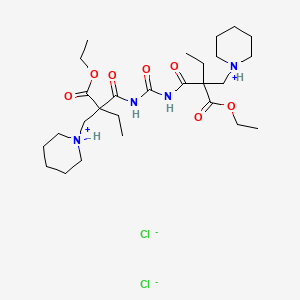
![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
![Tricyclo[4.2.2.02,5]decane](/img/structure/B13788377.png)
![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
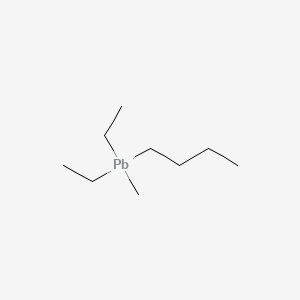
![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B13788389.png)
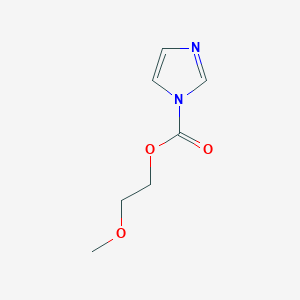
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13788401.png)
